N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a quinoline core, a fluoro group, and multiple methoxy and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the fluoro and ethoxy groups. The final step often involves the acylation of the quinoline derivative with 4-ethoxybenzoyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The fluoro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The methoxy and ethoxy groups contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, it shares the quinoline core but lacks the complex substituents.
Quinacrine: Another antimalarial with a simpler structure.
Fluoroquinolones: A class of antibiotics that also contain a quinoline core but differ in their substituents and overall structure.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-20-9-5-17(6-10-20)27(33)22-15-31(23-11-7-18(29)13-21(23)28(22)34)16-26(32)30-19-8-12-24(35-2)25(14-19)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQMPUSHYDIETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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